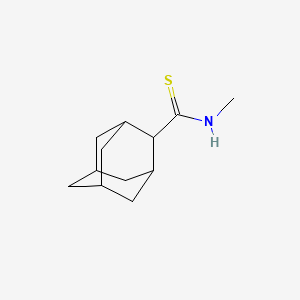
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body.
作用機序
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide acts as a competitive inhibitor of NOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to NO. This results in a decrease in the production of NO, which is a potent vasodilator and neurotransmitter. By inhibiting NOS, N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide can modulate the levels of NO in the body, leading to various physiological and pathological effects.
Biochemical and Physiological Effects
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of treatment. It has been shown to decrease blood pressure in hypertensive rats, reduce inflammation in animal models of arthritis, and protect against neurodegeneration in animal models of Parkinson's disease. N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, by reducing the levels of NO and inducing apoptosis.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide is a useful tool for studying the role of NOS and NO in various physiological and pathological processes. It is a potent and selective inhibitor of NOS, and can be used at low concentrations to modulate the levels of NO in the body. However, N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses. It is important to use appropriate controls and to carefully monitor the dose and duration of treatment when using N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide in experiments.
将来の方向性
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide and its effects on NOS and NO. One area of interest is the role of N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide in cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the use of N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide as a therapeutic agent for cancer, by targeting the NO pathway. Further research is needed to elucidate the mechanisms of action of N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide and to explore its potential clinical applications.
合成法
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide can be synthesized by reacting 4-chloro-3-nitroaniline with 1-piperazineacetamide in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has been extensively used in scientific research as a tool to investigate the role of NOS and NO in various physiological and pathological processes. It has been used to study the effect of NOS inhibition on blood pressure, inflammation, and neurodegeneration. N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has also been used to investigate the role of NO in cancer, cardiovascular diseases, and diabetes.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-10-2-1-9(7-11(10)17(19)20)15-12(18)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYAUYIMWCFEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)